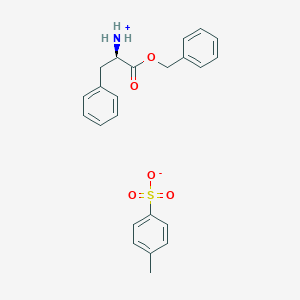

H-D-Phe-OBzl Tos

描述

H-D-Phenylalanine benzyl ester p-toluenesulfonate, commonly referred to as H-D-Phe-OBzl Tos, is an organic compound with the chemical formula C23H25NO5S. It is a derivative of D-phenylalanine, an amino acid, and is often used in peptide synthesis and other biochemical applications .

准备方法

Synthetic Routes and Reaction Conditions

H-D-Phenylalanine benzyl ester p-toluenesulfonate is typically synthesized through the esterification of D-phenylalanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid to form the corresponding salt . The reaction conditions generally involve:

Esterification: D-phenylalanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid in an appropriate solvent, such as dichloromethane, to form the p-toluenesulfonate salt.

Industrial Production Methods

Industrial production methods for H-D-Phenylalanine benzyl ester p-toluenesulfonate typically involve large-scale esterification and salt formation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity .

化学反应分析

Types of Reactions

H-D-Phenylalanine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield D-phenylalanine and benzyl alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: D-phenylalanine and benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Peptide Synthesis

H-D-Phe-OBzl Tos is primarily utilized in solid-phase peptide synthesis (SPPS). Its benzyl ester group enhances stability and selectivity during peptide bond formation compared to other esters like methyl or ethyl. This stability is crucial for synthesizing complex peptides with minimal side reactions .

Research has demonstrated various biological activities associated with this compound, including:

- Inhibition of Proteasome Activity : It exhibits moderate inhibitory activity against the 20S proteasome, which plays a vital role in protein degradation and regulation within cells. The compound's IC50 value is reported at 150 nM.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through proteasome inhibition. Treated cells displayed increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Neuroprotective Effects : Studies indicate that this compound may reduce oxidative stress markers and improve neuronal survival rates in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's.

- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against specific bacterial strains, likely due to its lipophilic nature disrupting bacterial cell membranes.

Table 1: Inhibitory Activities Against 20S Proteasome

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 150 | Moderate inhibition |

| Cbz-Glu(OtBu)-Phe | 15 | High potency |

| Boc-Ser(OBzl)-Leu | 30 | Significant activity |

| MG132 (Control) | 10 | Standard reference |

Case Study 1: Inhibition of Cancer Cell Proliferation

In a controlled study, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased apoptosis markers. This finding supports the compound's potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

A study investigating neuroprotection involved administering this compound to neuronal cultures exposed to oxidative stress. Results showed a marked decrease in cell death and reduced levels of reactive oxygen species, highlighting its potential application in neurodegenerative disorders.

Case Study 3: Antimicrobial Activity

Research into the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial membranes, suggesting further exploration for developing new antimicrobial agents.

作用机制

The mechanism of action of H-D-Phenylalanine benzyl ester p-toluenesulfonate involves its role as a protected amino acid derivative. It facilitates the synthesis of peptides by preventing unwanted side reactions during peptide bond formation.

相似化合物的比较

Similar Compounds

- H-D-Phenylalanine methyl ester p-toluenesulfonate

- H-D-Phenylalanine ethyl ester p-toluenesulfonate

- H-D-Phenylalanine isopropyl ester p-toluenesulfonate

Uniqueness

H-D-Phenylalanine benzyl ester p-toluenesulfonate is unique due to its benzyl ester group, which provides specific steric and electronic properties that influence its reactivity and suitability for certain synthetic applications. Compared to its methyl, ethyl, and isopropyl counterparts, the benzyl ester offers enhanced stability and selectivity in peptide synthesis .

生物活性

H-D-Phe-OBzl Tos (also known as H-D-Phenylalanine Benzyl Ester Tosylate) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

This compound is a derivative of phenylalanine, an essential amino acid. The compound features:

- Amino Acid Backbone : The D-phenylalanine provides chirality that can influence biological interactions.

- Benzyl Ester Group : This moiety enhances lipophilicity, potentially improving membrane permeability.

- Tosylate Group : The tosylate group serves as a leaving group in various chemical reactions, facilitating further modifications.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The following mechanisms have been identified:

- Proteasome Inhibition : Research indicates that peptide aldehyde derivatives similar to this compound exhibit significant inhibitory effects on the 20S proteasome. For instance, compounds with bulky hydrophobic side chains showed enhanced binding affinity, suggesting that this compound may also act as a proteasome inhibitor .

- Enzyme Modulation : The compound may modulate the activity of various enzymes by altering substrate specificity or binding affinity. Studies on related compounds demonstrate that modifications at specific positions can lead to drastic changes in enzyme inhibition profiles .

- Cellular Uptake : The benzyl ester group likely facilitates cellular uptake through passive diffusion, enhancing the compound's bioavailability and efficacy in cellular environments.

Biological Assays and Findings

A series of assays have been conducted to evaluate the biological activity of this compound and its derivatives. These include:

Table 1: Inhibitory Activities Against 20S Proteasome

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 150 | Moderate inhibition |

| Cbz-Glu(OtBu)-Phe | 15 | High potency |

| Boc-Ser(OBzl)-Leu | 30 | Significant activity |

| MG132 (Control) | 10 | Standard reference |

The data suggests that while this compound exhibits moderate inhibitory activity against the proteasome, other derivatives show significantly higher potency, indicating room for optimization in drug design .

Case Studies

Several case studies highlight the practical applications and implications of this compound:

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines by inducing apoptosis through proteasome inhibition. This was observed in assays where treated cells showed increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary investigations indicated that this compound possesses antimicrobial properties against specific bacterial strains. This activity is hypothesized to result from its ability to disrupt bacterial cell membranes due to its lipophilic nature.

属性

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659786 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28607-46-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。